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Hyfl P

Cyclotide Antimicrobial Peptide Sequence Diversity

Hyfl P is a 23-amino acid cyclotide peptide originating from the Australian plant species *Hybanthus floribundus* (Violaceae). Cyclotides are a unique class of plant-derived miniproteins defined by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK) motif.

Molecular Formula
Molecular Weight
Cat. No. B1576365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyfl P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyfl P for Research Procurement: Sourcing a Structurally Unique Cyclotide Scaffold


Hyfl P is a 23-amino acid cyclotide peptide originating from the Australian plant species *Hybanthus floribundus* (Violaceae). Cyclotides are a unique class of plant-derived miniproteins defined by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK) motif [1]. This structural architecture confers exceptional resistance to thermal, chemical, and enzymatic degradation. Hyfl P was discovered as part of a large-scale exploration of cyclotide diversity within the Violaceae family and is one of over 200 novel cyclotides identified in this genus, highlighting its value for studying sequence-structure-function relationships within this scaffold family [1].

Why Generic Cyclotide Substitution Is Not Advisable for Hyfl P-Specific Research


While the Violaceae family produces over 9,000 estimated cyclotides, small variations in their loop sequences and amino acid compositions can dramatically alter their biological activity, target specificity, and cytotoxicity profiles [1]. This lack of functional conservation means that substituting Hyfl P with a more well-known cyclotide, such as kalata B1, could introduce unknown changes in an experimental system. Even within the Hybanthus genus, the sequence of Hyfl P differs from its closest relatives like Hyfl O and Hyfl N in key loop residues [1]. Therefore, for research aiming to map sequence-activity relationships or develop specific cyclotide-based probes, the use of a generic alternative is not scientifically justifiable without direct comparative data.

Critical Data Gap: A Lack of Quantitative and Comparator Evidence for Hyfl P Procurement


Knowledge Gap Alert: No Quantitative Activity or Comparator Data Exists for Hyfl P

After exhausting primary literature and authoritative database searches, we must issue a critical alert: no peer-reviewed, quantitative biological activity data (e.g., MIC, IC50) exists for Hyfl P, nor are there any studies that compare it head-to-head with any other cyclotide [1][2][3]. The compound's sequence (CVWIPCISGIAGCSCKNKVCYLN) and physicochemical properties (e.g., mass of 2475.01 Da, net charge of +2) are documented, but its biological function is only predicted generically as 'plant defense' [2][3]. The DRAMP database confirms no MIC, hemolytic, or cytotoxicity data is available [2]. Therefore, any procurement decision is made in the absence of performance-based differentiation.

Cyclotide Antimicrobial Peptide Sequence Diversity

Informed Application Scenarios for Hyfl P Based on Available Evidence


Foundational Cyclotide Structure-Activity Relationship (SAR) Research

Given the complete lack of reported biological activity for Hyfl P, its primary application is in foundational SAR studies. Researchers can use its unique sequence as a variable scaffold to systematically determine which residues govern key cyclotide properties such as membrane binding, cytotoxicity, and serum stability. This involves creating and testing point mutants of Hyfl P, a field of study supported by the existing knowledge of cyclotide scaffold tolerance [1]. Hyfl P serves as a 'blank canvas' onto which activity must first be established.

Taxonomic and Evolutionary Studies of Plant Defense Peptides

The discovery of Hyfl P in *Hybanthus floribundus* contributes to the known diversity of over 200 cyclotides in this Australian plant genus [1]. Procuring Hyfl P enables phylogenetic and evolutionary studies, comparing its sequence and precursor gene architecture to other cyclotides within the Violaceae and Rubiaceae families to trace the evolution of host defense peptide diversity [1].

Method Development for Cyclotide Synthesis and Folding

The 23-amino acid sequence of Hyfl P, with its specific arrangement of cysteine residues, presents a distinct challenge for chemical synthesis and *in vitro* oxidative folding compared to other cyclotides [1]. It can be used to develop and optimize new synthetic methodologies, cyclization strategies, and folding conditions, serving as a test case for the efficient production of difficult cyclotide sequences.

Building a Private, Proprietary Database of Cyclotide Physicochemical Profiles

Organizations building comprehensive internal databases of cyclotide properties can add Hyfl P's known physicochemical data to their inventory. This includes its mass (2475.01 Da), net charge (+2), and hydrophobicity (0.826) [2]. While not a differentiating feature, acquiring and characterizing this compound is a necessary step for any entity aiming to be a complete repository of cyclotide diversity.

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